5-Methyl-1-hexanol

Description

Contextualization within Branched Alcohols

Branched alcohols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is part of a non-linear carbon chain. exxonmobilchemical.comnih.gov This structural feature significantly influences their physical properties, such as boiling point and melting point. Generally, branched alcohols exhibit lower boiling and melting points compared to their straight-chain counterparts due to reduced efficiency in molecular packing. ontosight.ai

5-Methyl-1-hexanol is an example of an isomeric branched primary alcohol. exxonmobilchemical.com The presence and position of the methyl group affect its molecular interactions and, consequently, its behavior in various chemical and physical processes. Research into branched alcohols like this compound is driven by their diverse applications, including their use as intermediates in the synthesis of surfactants, polymer additives, lubricants, and fuel additives. ontosight.aiexxonmobilchemical.com The study of how different branching structures influence properties such as biodegradability and solvency is an active area of investigation. exxonmobilchemical.comexxonmobilchemical.com

Overview of Research Trajectories for Primary Alcohols

Research on primary alcohols is extensive and covers a wide range of topics, from their synthesis and oxidation to their applications as fuels and chemical intermediates. nih.govijrpr.com A significant area of study involves the oxidation of primary alcohols, which can be converted to aldehydes and subsequently to carboxylic acids under various reaction conditions. ijrpr.com The development of selective oxidation methods remains a key objective in organic synthesis.

Recent research trends also focus on the production of primary alcohols from renewable resources, positioning them as potential biofuels. nih.gov Studies have explored the high-temperature ignition of primary alcohols from methanol (B129727) to n-butanol, revealing similarities in their combustion behavior. combustion-institute.it Furthermore, investigations into the desorption energies of small primary alcohols have provided insights into their intermolecular interactions and packing structures on surfaces. rsc.org The biosynthesis of non-natural, long-chain alcohols, including branched varieties, is another burgeoning field, aiming to expand the metabolic capabilities of microorganisms for the production of valuable chemicals. pnas.org

Historical Perspectives in Chemical Synthesis and Characterization

The synthesis of specific alcohol structures has been a long-standing pursuit in organic chemistry. Historical methods for producing alcohols often relied on the hydration of alkenes or the reduction of carbonyl compounds. The development of more sophisticated synthetic routes, such as the Ziegler process, revolutionized the production of linear primary alcohols from ethylene (B1197577). wikipedia.org This process involves the oligomerization of ethylene using a trialkylaluminium catalyst, followed by oxidation and hydrolysis. wikipedia.org

For branched alcohols like this compound, synthetic strategies often involve the use of specific starting materials and reaction pathways to achieve the desired carbon skeleton. One documented synthesis of this compound involves the reduction of 5-methylhexanoic acid. chemicalbook.com Another approach describes its synthesis from acetylene (B1199291) and an alkyl halide. chegg.com

The characterization of this compound has been established through various analytical techniques. Its physical properties, such as boiling point and density, have been experimentally determined and are well-documented in chemical literature and databases. chemicalbook.com Spectroscopic methods are crucial for confirming its structure.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H16O | nih.gov |

| Molecular Weight | 116.20 g/mol | nih.gov |

| Boiling Point | 167-168 °C | chemicalbook.com |

| Density | 0.823 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.422 | chemicalbook.com |

| InChI Key | ZVHAANQOQZVVFD-UHFFFAOYSA-N | cymitquimica.com |

Synonyms for this compound

| Synonym |

| 5-Methylhexan-1-ol |

| 5-Methylhexanol |

| Isoheptan-1-Ol |

Source: cymitquimica.com

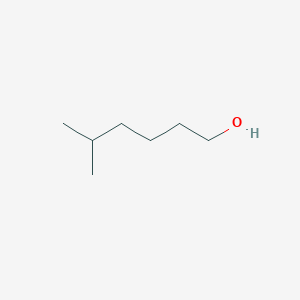

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHAANQOQZVVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Record name | ISO HEPTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031584 | |

| Record name | 5-Methyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iso heptyl alcohol appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals, as a solvent, and in cosmetic formulations. | |

| Record name | ISO HEPTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51774-11-9, 627-98-5, 70914-20-4 | |

| Record name | ISO HEPTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoheptanol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051774119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C6-8-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOHEPTANOL (MIXED ISOMERS) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q766MX3689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-METHYL-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PLY0QE25K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methyl 1 Hexanol

Traditional Chemical Synthesis Routes

Strategies from Alkynes and Alkyl Halides

Acetylene (B1199291) Coupling and Subsequent Functionalization

The synthesis commences with the deprotonation of acetylene. youtube.com A strong base, typically sodium amide (NaNH₂) in liquid ammonia, is used to remove a proton from acetylene, generating a sodium acetylide salt. pressbooks.pubyoutube.comquizlet.com This acetylide anion is a potent nucleophile. It undergoes an alkylation reaction, specifically an SN2 reaction, with a suitable alkyl halide. youtube.comquizlet.com For the synthesis of 5-Methyl-1-hexanol, the required alkyl halide is 1-bromo-3-methylbutane (B150244). pressbooks.pubopenstax.org The nucleophilic acetylide attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming a new carbon-carbon bond. youtube.com

Formation of Terminal Alkynes as Intermediates

The coupling of the acetylide anion and 1-bromo-3-methylbutane yields the key intermediate, 5-methyl-1-hexyne. libretexts.orgpressbooks.pubopenstax.org This molecule contains the complete six-carbon backbone of the target alcohol, with the functionality of a terminal alkyne. To proceed towards the primary alcohol, this alkyne must be converted into a terminal alkene. This is accomplished through a partial reduction. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), is employed to reduce the alkyne to a cis-alkene, preventing over-reduction to an alkane. openstax.orgquizlet.com This step yields 5-methyl-1-hexene.

Regioselective Hydroboration-Oxidation of Terminal Alkenes

The final step in this sequence is the conversion of the terminal alkene, 5-methyl-1-hexene, into the target primary alcohol, this compound. This transformation is achieved through a hydroboration-oxidation reaction. pressbooks.pubopenstax.org This two-step process is highly regioselective, following an anti-Markovnikov addition pattern, which ensures the hydroxyl group is added to the less-substituted carbon of the double bond. wikipedia.orglscollege.ac.in In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond of 5-methyl-1-hexene. wikipedia.orgnumberanalytics.com The boron atom adds to the terminal carbon (the less-substituted one) and a hydrogen atom adds to the internal carbon. numberanalytics.com In the second step, the resulting trialkylborane intermediate is oxidized using hydrogen peroxide (H₂O₂) in a basic solution (e.g., sodium hydroxide, NaOH). wikipedia.orgyale.edu This replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding this compound with high specificity. wikipedia.org

| Step | Reactants | Reagents | Intermediate/Product | Reaction Type |

| 1 | Acetylene, 1-bromo-3-methylbutane | 1. NaNH₂ / 2. Alkyl Halide | 5-methyl-1-hexyne | Acetylide Alkylation |

| 2 | 5-methyl-1-hexyne | H₂, Lindlar's Catalyst | 5-methyl-1-hexene | Partial Reduction |

| 3 | 5-methyl-1-hexene | 1. BH₃·THF / 2. H₂O₂, NaOH | This compound | Hydroboration-Oxidation |

An alternative and more direct synthetic route involves the reduction of a carboxylic acid precursor. scientificlabs.co.ukchemicalbook.com Specifically, 5-methylhexanoic acid can be reduced to form this compound. Carboxylic acids are relatively resistant to reduction, requiring the use of a powerful reducing agent. smolecule.com

Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The first step of the mechanism involves an acid-base reaction between the acidic proton of the carboxylic acid and the basic hydride, producing hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.com Subsequent addition of hydride to the carbonyl carbon, followed by workup, leads to the formation of the primary alcohol. masterorganicchemistry.com Unlike the reduction of aldehydes and ketones, this reaction requires a strong hydride donor like LiAlH₄; weaker reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids.

| Starting Material | Reagent | Solvent | Product |

| 5-Methylhexanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | This compound |

Beyond the aforementioned methods, other established organic synthesis techniques can be adapted to produce this compound. One prominent example is the Grignard reaction. This approach involves the reaction of a Grignard reagent with an appropriate electrophile.

To synthesize this compound, one could prepare a Grignard reagent from a five-carbon alkyl halide with the correct branching, such as 1-bromo-4-methylpentane. This is achieved by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent. researchgate.netblogspot.com The resulting organometallic compound, 4-methylpentylmagnesium bromide, is a strong nucleophile. khanacademy.org For the synthesis of a primary alcohol with the addition of one carbon, the required electrophile is formaldehyde (B43269) (HCHO). orgsyn.org The Grignard reagent attacks the carbonyl carbon of formaldehyde. A subsequent acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute acid) protonates the resulting alkoxide to yield the final product, this compound. researchgate.netyoutube.com

Reduction of Carboxylic Acid Precursors

Emerging Synthetic Approaches

Recent advancements in biotechnology and catalysis have opened new avenues for the synthesis of this compound, offering potential advantages in terms of sustainability, selectivity, and efficiency over traditional chemical methods. These emerging approaches are broadly categorized into biotechnological and enzymatic synthesis, and novel catalytic methods.

Biotechnological and Enzymatic Synthesis Considerations

The use of biological systems, including whole microorganisms and isolated enzymes, presents a promising and environmentally benign alternative for the production of this compound. These methods often operate under mild reaction conditions and can exhibit high chemo-, regio-, and enantioselectivity.

Microbial Production:

One of the notable microorganisms capable of producing this compound is the yeast Saccharomyces cerevisiae. nih.gov This yeast, widely used in industrial fermentation processes, can produce isoheptanol (a synonym for this compound) as a metabolite. nih.gov The biosynthesis in yeast typically involves the conversion of amino acids or their corresponding α-keto acids through the Ehrlich pathway. For this compound, the likely precursor is leucine (B10760876), which is first transaminated to α-ketoisocaproate. This intermediate is then decarboxylated to isovaleraldehyde, followed by reduction to isoamyl alcohol (3-methyl-1-butanol). Further chain elongation of α-keto acids and subsequent reduction steps can lead to the formation of higher alcohols like this compound.

Furthermore, metabolic engineering of microorganisms like Escherichia coli has demonstrated the potential for producing branched-chain alcohols. While direct production of this compound is a subject of ongoing research, studies have shown the successful synthesis of structurally related compounds like 4-methyl-1-hexanol (B1585438) and 5-methyl-1-heptanol (B1605605) by engineering the branched-chain amino acid pathways. pnas.org

Enzymatic Synthesis:

The enzymatic reduction of a corresponding ketone precursor is a highly specific method for synthesizing this compound. Aldo-keto reductases (AKRs) are a class of enzymes that catalyze the NAD(P)H-dependent reduction of a wide range of aldehydes and ketones to their corresponding alcohols. mdpi.comnih.gov Research has identified that an aldo-keto reductase from Bacillus sp. (AKR3-2-9) can utilize 5-methyl-2-hexanone (B1664664) as a substrate. mdpi.comresearchgate.net This biocatalytic reduction offers a direct route to 5-methyl-2-hexanol, which is an isomer of the target compound. However, the substrate promiscuity of some AKRs suggests that the reduction of 5-methylhexanal (B128087), if available as a substrate, would yield this compound. The use of ketoreductases (KREDs) is a well-established strategy for the synthesis of chiral alcohols, often with high enantioselectivity. nih.gov

The following table summarizes the key aspects of biotechnological and enzymatic approaches for the synthesis of or related to this compound.

| Approach | Biocatalyst/Enzyme | Substrate(s) | Product(s) | Key Findings |

| Microbial Production | Saccharomyces cerevisiae | Glucose, amino acids (e.g., Leucine) | This compound (Isoheptanol) | Identified as a natural metabolite, suggesting the feasibility of fermentation-based production. nih.gov |

| Metabolic Engineering | Engineered Escherichia coli | Glucose | 4-Methyl-1-hexanol, 5-Methyl-1-heptanol | Demonstrates the potential of engineered pathways for producing branched-chain alcohols, providing a blueprint for targeting this compound synthesis. pnas.orgfrontiersin.org |

| Enzymatic Reduction | Aldo-keto reductase (AKR3-2-9) from Bacillus sp. | 5-Methyl-2-hexanone | 5-Methyl-2-hexanol | Shows the capability of AKRs to act on C7 iso-ketones, indicating potential for reducing 5-methylhexanal to this compound. mdpi.comresearchgate.netamazonaws.com |

| Enzymatic Oxidation | Alcohol dehydrogenase (ADH) from S. cerevisiae | 1-Hexanol (B41254) | Hexanal | While not for synthesis of the target compound, it demonstrates the reversible nature of alcohol dehydrogenases which are key in the final step of microbial production. researchgate.net |

Catalytic Methods for Alcohol Production

Catalytic methods, particularly those involving transition metal catalysts, are cornerstones of industrial alcohol production. For this compound, the primary catalytic route involves the hydroformylation of a suitable alkene followed by the hydrogenation of the resulting aldehyde.

Hydroformylation-Hydrogenation of Isohexenes:

The hydroformylation, or oxo-process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, using a catalyst typically based on rhodium or cobalt. The resulting aldehyde is then hydrogenated to the corresponding alcohol. For the synthesis of this compound, the ideal starting material would be 4-methyl-1-pentene. Hydroformylation of this alkene can lead to two primary aldehyde isomers: the desired linear product, 5-methylhexanal, and the branched product, 2,4-dimethylpentanal.

The selectivity towards the linear aldehyde is a critical factor and is influenced by the choice of catalyst, ligands, and reaction conditions. Rhodium-based catalysts, often with phosphine (B1218219) ligands, are known for their high activity and selectivity for linear aldehydes under milder conditions compared to cobalt catalysts.

Following the hydroformylation step, the resulting 5-methylhexanal is hydrogenated to this compound. This reduction is typically carried out using catalysts such as nickel, palladium, or platinum under a hydrogen atmosphere.

The table below provides an overview of the catalytic systems and conditions for the hydroformylation of hexenes, which is a key step in the production of C7 aldehydes, the precursors to this compound.

| Catalyst System | Substrate | Reaction Conditions | Product(s) | Key Findings |

| Cobalt Carbonyl | 1-Hexene | High pressure and temperature | Mixture of heptanals | Traditional catalyst for hydroformylation, generally less selective for linear aldehydes compared to rhodium-based systems. nih.gov |

| Rhodium with Phosphine Ligands | 1-Hexene | Milder pressure and temperature (e.g., 10-100 atm, 80-150°C) | Primarily n-heptanal (linear) and some branched isomers | Offers high selectivity to the linear aldehyde, which is desirable for producing primary alcohols. The ligand plays a crucial role in directing the regioselectivity. researchgate.net |

| Rhodium/nano-ZnO | 1-Hexene | - | Aldehydes (96% yield) | A heterogeneous catalyst system showing high activity and yield for aldehyde production. researchgate.net |

| Co2(CO)8 with MOF | 1-Hexene | 100°C, 30 bar syngas | Branched aldehydes (e.g., 2-methylhexanal) | The use of Metal-Organic Frameworks (MOFs) can modulate the kinetics to favor the formation of branched aldehydes, which could be a route to other C7 alcohol isomers. nih.gov |

Chemical Reactivity and Derivatization of 5 Methyl 1 Hexanol

Fundamental Reaction Pathways

The reactivity of 5-Methyl-1-hexanol is centered around the C-O and O-H bonds of the hydroxyl functional group. bccollege.ac.in This enables its participation in oxidation, esterification, etherification, and dehydration reactions, leading to a diverse range of derivative compounds.

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, with the final product being determined by the choice of oxidizing agent and the reaction conditions. pressbooks.publibretexts.org

Formation of 5-Methylhexanal (B128087): The partial oxidation of this compound yields 5-methylhexanal. This transformation requires the use of milder oxidizing agents, often under anhydrous conditions, to prevent further oxidation to the carboxylic acid. libretexts.org A common reagent for this purpose is Pyridinium chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂). pressbooks.pub The reaction involves a two-electron oxidation. bccollege.ac.in To maximize the yield of the aldehyde, it is often distilled from the reaction mixture as it forms to prevent its subsequent oxidation. libretexts.org

Formation of 5-Methylhexanoic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) prepared from potassium dichromate (K₂Cr₂O₇) and sulfuric acid, will oxidize this compound completely to 5-methylhexanoic acid. bccollege.ac.inpressbooks.pubquora.com This reaction is a four-electron oxidation and proceeds through the intermediate aldehyde, which is further oxidized under these conditions. bccollege.ac.inlibretexts.org The reverse reaction, the reduction of 5-methylhexanoic acid using a reducing agent like lithium aluminium hydride, can be used to prepare this compound. chemicalbook.com

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | 5-Methylhexanal | Oxidation |

| This compound | Potassium permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | 5-Methylhexanoic acid | Oxidation |

The hydroxyl group of this compound readily participates in condensation reactions to form esters and ethers.

Esterification: In the presence of an acid catalyst, this compound reacts with carboxylic acids in a process called Fischer esterification to produce esters and water. pressbooks.pub For example, its reaction with acetic acid would yield 5-methylhexyl acetate (B1210297). The reaction can also be carried out with carboxylic acid anhydrides or acyl chlorides. google.com These esters are valuable in various applications; for instance, esters of similar long-chain alcohols are used as lubricants and plasticizers. google.comontosight.ai

Etherification: The intermolecular dehydration of this compound leads to the formation of a symmetrical ether, bis(5-methylhexyl) ether. This reaction typically occurs when attempting dehydration under milder heating conditions than required for alkene formation. libretexts.orglibretexts.org The reaction is acid-catalyzed, where one alcohol molecule acts as a nucleophile attacking the protonated form of a second alcohol molecule. ub.edu Studies on the etherification of 1-hexanol (B41254) have shown that acidic catalysts like the ion-exchange resin Amberlyst 70 are effective for this transformation. ub.eduresearchgate.net

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| This compound | Carboxylic Acid (R-COOH) | 5-Methylhexyl ester (R-COO-C₇H₁₅) + Water | Esterification |

| This compound | This compound | bis(5-methylhexyl) ether + Water | Etherification |

When heated at high temperatures in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes intramolecular dehydration (elimination) to form alkenes. libretexts.orglibretexts.org As a primary alcohol, this reaction proceeds via an E2 (bimolecular elimination) mechanism. libretexts.org The reaction involves protonation of the hydroxyl group to form a good leaving group (water), followed by abstraction of a proton from an adjacent carbon by a base to form a double bond. libretexts.org

The dehydration of this compound would be expected to yield a mixture of isomeric heptenes, primarily 5-methyl-1-hexene. Recent research on the dehydration of 1-hexanol has identified Lewis acid catalysts, such as hafnium(IV) triflate (Hf(OTf)₄), that can effect the conversion to hexenes at lower temperatures (around 140–180 °C) with high yields. rsc.orgresearchgate.net These modern methods offer an energy-saving alternative to traditional high-temperature dehydration. rsc.org

| Starting Material | Conditions | Product(s) | Reaction Type |

| This compound | Strong acid (e.g., H₂SO₄), high temperature (170-180 °C) | 5-Methyl-1-hexene (+ other isomers) + Water | Dehydration |

| 1-Hexanol (example) | Hf(OTf)₄ catalyst, 140-180 °C | Hexene isomers + Dihexyl ether | Dehydration |

Esterification and Etherification Reactions

Synthesis of Functional Derivatives

The fundamental reactions of this compound make it a valuable starting material for creating more complex molecules with specific functionalities and applications.

This compound serves as an organic building block, providing a seven-carbon branched chain that can be incorporated into larger molecular structures. ontosight.ai Its ability to be converted into aldehydes, carboxylic acids, esters, and ethers allows for its use in multi-step syntheses. pressbooks.pub For example, it can be converted into 5-methylhexyl bromide via reaction with phosphorus tribromide, introducing a leaving group for subsequent nucleophilic substitution reactions. lookchem.com The branched isoheptyl structure is useful for modifying properties such as solubility, viscosity, and biological activity in the target molecules.

A significant application of this compound is its use as a key intermediate in the synthesis of flavolipids. lookchem.comchemicalbook.comhsppharma.com Flavolipids are a class of compounds that have been investigated for their potential as antitumor agents. hsppharma.compharmaffiliates.com The synthesis involves chemically attaching the 5-methylhexyl moiety, derived from this compound, to a flavonoid backbone. This derivatization is a critical step in creating the final bioactive molecule, demonstrating the importance of this compound as a precursor in medicinal chemistry research. lookchem.com

Reaction Kinetics Studies of Derivatives

The study of reaction kinetics for the formation of this compound derivatives is crucial for understanding reaction mechanisms, optimizing process conditions, and predicting reaction outcomes. While specific kinetic data for the derivatization of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar primary alcohols, such as 1-hexanol and other branched primary alcohols like 2-methylpropan-1-ol and 2-ethyl-1-hexanol. The primary derivatives of interest from a kinetic standpoint are esters, formed through esterification, and alkyl halides, formed through substitution reactions.

Esterification Kinetics

Esterification is a reversible reaction between an alcohol and a carboxylic acid. The rate of this reaction is influenced by several factors including the structure of the alcohol and carboxylic acid, temperature, and the presence of a catalyst.

For primary alcohols, the reaction generally follows a second-order kinetic model. Studies on analogous compounds provide a framework for understanding the kinetic behavior of this compound. For instance, the esterification of hexanoic acid with 1-hexanol has been studied, providing a pseudo-first-order rate constant. In one study, the uncatalyzed esterification of hexanoic acid with 1-hexanol at 111 °C in toluene (B28343) yielded a pseudo-first-order rate constant (k) of 0.67 x 10⁻⁵ s⁻¹. znaturforsch.com This reaction is significantly slower than the esterification with amino alcohols under the same conditions, highlighting the influence of intramolecular interactions on reaction rates. znaturforsch.com

The general order of reactivity for alcohols in esterification reactions is primary > secondary > tertiary. This is primarily due to steric hindrance around the hydroxyl group. While this compound is a primary alcohol, the branching at the 5-position is relatively far from the reaction center and is expected to have a minor impact on the intrinsic reaction rate compared to branching closer to the hydroxyl group (e.g., in 2-methyl-1-hexanol).

Kinetic studies on the esterification of butanols with maleic anhydride (B1165640) showed that primary alcohols like butan-1-ol and 2-methylpropan-1-ol exhibit similar and higher reactivity compared to the secondary butan-2-ol. This supports the principle that primary alcohols, regardless of some branching in the carbon chain, are more reactive in esterification.

In the context of producing industrially relevant esters, such as adipates, kinetic studies are vital. The esterification of adipic acid with 1,6-hexanediol, catalyzed by tetrabutyl titanate, was found to follow a 3.5-order kinetic model, with a calculated activation energy of 80.16 ± 4.41 kJ/mol. journalajocs.com While this involves a diol, the data for a C6 alcohol backbone is relevant. The synthesis of di-2-ethylhexyl adipate (B1204190) (DEHA), a plasticizer, from adipic acid and 2-ethylhexanol has also been optimized, though detailed kinetic parameters are often proprietary. researchgate.net

The following table summarizes kinetic data from studies on analogous primary alcohols, which can serve as an estimate for the reactivity of this compound in similar esterification reactions.

| Reactants | Catalyst | Temperature (°C) | Rate Constant (k) or Activation Energy (Ea) | Reference |

| Hexanoic acid + 1-Hexanol | None (uncatalyzed) | 111 | k = 0.67 x 10⁻⁵ s⁻¹ (pseudo-first order) | znaturforsch.com |

| Acetic acid + n-Butanol | Ion Exchange Resin | 78 - 93 | Ea = 28.45 kJ/mol | semanticscholar.org |

| Acetic acid + Isobutanol | Ion Exchange Resin | 78 - 93 | Ea = 23.29 kJ/mol | semanticscholar.org |

| Adipic acid + 1,6-Hexanediol | Tetrabutyl titanate | 140 - 170 | Ea = 80.16 kJ/mol | journalajocs.com |

| Acetic Acid + 2-ethyl-1-hexanol | Amberlyst 36 | 60 - 90 | Equilibrium constant (Kc) = 81 | researchgate.net |

Interactive Data Table

Kinetics of Alkyl Halide Formation

The conversion of alcohols to alkyl halides is another important derivatization reaction. For primary alcohols like this compound, the reaction with reagents like thionyl chloride (SOCl₂) typically proceeds via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org The reaction involves the initial formation of an alkyl chlorosulfite intermediate, which is then attacked by a chloride ion. masterorganicchemistry.com

The rate of this reaction is generally faster for primary alcohols compared to secondary alcohols. The mechanism involves the conversion of the hydroxyl group into a better leaving group. libretexts.org While detailed kinetic studies providing rate constants for the reaction of this compound with halogenating agents are scarce, the general principles of Sₙ2 reactions apply. The rate would be dependent on the concentrations of both the alcohol and the halogenating agent.

Studies on the reaction of various alcohols with thionyl chloride have shown that the reaction conditions, such as the presence of a base like pyridine, can influence the mechanism and stereochemical outcome. masterorganicchemistry.com For a primary alcohol like this compound, the reaction is expected to be relatively straightforward, leading to the formation of 5-methyl-1-chlorohexane.

Biological and Ecological Roles of 5 Methyl 1 Hexanol

Natural Occurrence and Biosynthesis

The compound is produced naturally by a range of organisms, highlighting its integration into diverse metabolic networks.

Presence in Plant Volatiles

5-Methyl-1-hexanol has been identified as a volatile component in several plant species. chemicalbook.com It is a constituent of the essential oil extracted from the leaves of Alstonia boonei, a medicinal plant found in Africa. derpharmachemica.comderpharmachemica.com In this oil, it was found to constitute 1.29% of the total volume. derpharmachemica.com The compound has also been detected in the volatile profiles of 'Hayward' and 'Hort16A' varieties of kiwifruit (Actinidia deliciosa). chemicalbook.com

Table 1: Documented Presence of this compound in Plant Volatiles

| Plant Species | Common Name | Plant Part | Reference |

| Alstonia boonei | Devil tree | Leaves | derpharmachemica.comderpharmachemica.com |

| Actinidia deliciosa | Kiwifruit | Fruit | chemicalbook.com |

Microbial Production and Metabolism

The synthesis of this compound is not limited to plants; it is also a metabolite in various microorganisms. Studies have shown that different species of Streptomyces bacteria are capable of synthesizing the compound. nih.gov Furthermore, its production has been observed in the bacterium Clostridioides difficile, where its metabolic pathway appears linked to the availability of certain amino acids. nih.gov Research on C. difficile demonstrated that restricting the supply of cysteine in the growth medium led to a decrease in the production of this compound, suggesting a connection between sulfur-containing amino acid metabolism and the alcohol's biosynthesis. nih.gov

While direct biosynthetic pathways in these organisms are still under investigation, research into metabolic engineering has provided insights. Scientists have successfully engineered Escherichia coli to produce other nonnatural, long-chain alcohols by expanding existing amino acid metabolic networks. pnas.orgpnas.org For example, the biosynthesis of related branched-chain alcohols like (S)-5-methyl-1-heptanol was achieved by modifying the leucine (B10760876) biosynthesis pathway, showcasing a viable strategy for microbial production of such compounds. pnas.orgnih.gov

Identification in Fungal Metabolomes

This compound is also present in the metabolome of fungi. It has been identified as a volatile compound in the fruiting body of the black truffle, Tuber melanosporum. chemicalbook.com Additionally, the compound, under the synonym isoheptanol, is recognized as a metabolite produced by Saccharomyces cerevisiae, a species of yeast commonly used in baking and brewing. nih.gov

Table 2: Identification of this compound in Fungi

| Fungal Species | Common Name | Fungal Part/Type | Reference |

| Tuber melanosporum | Black Truffle | Fruiting Body | chemicalbook.com |

| Saccharomyces cerevisiae | Baker's Yeast | Metabolome | nih.gov |

Biological Activities and Interactions

As a volatile compound, this compound participates in various biological interactions, primarily through its contribution to the chemical profiles of natural extracts and its role in communication.

Role in Inter-species Chemical Communication (e.g., odor profiles)

Volatile compounds are crucial for chemical communication between organisms. This compound has a predicted fruity odor, a characteristic that can play a significant role in mediating interactions between plants and other organisms. chemicalbook.com Such odors can attract pollinators or seed dispersers, or conversely, act as a deterrent to herbivores. The specific role of this compound in these ecological interactions is determined by its context within the complete blend of volatiles emitted by the organism.

Considerations for Biochemical Pathway Integration

This compound, a branched-chain primary alcohol, is not a central metabolite in most organisms. However, its structural similarity to naturally occurring molecules provides potential for its integration into existing biochemical pathways, particularly in microorganisms. The biosynthesis of similar non-natural, long-chain alcohols has been demonstrated in engineered microbes. For instance, by extending the branched-chain amino acid pathways, organisms like Escherichia coli and the yeast Saccharomyces cerevisiae have been engineered to produce a variety of alcohols with carbon numbers ranging from five to eight. sigmaaldrich.com This is often achieved by leveraging the Ehrlich pathway, which is responsible for converting branched-chain amino acids into fusel alcohols. sigmaaldrich.commdpi.comnih.gov

The metabolic integration of this compound, once formed or introduced into a biological system, is anticipated to follow the general pathways for branched-chain primary alcohols. The initial step typically involves oxidation. cleaninginstitute.org This can be followed by beta-oxidative cleavage, yielding intermediates that can enter the metabolic pathways of amino acids or fatty acids. cleaninginstitute.org Ultimately, these intermediates can be completely metabolized to carbon dioxide through the tricarboxylic acid (TCA) cycle. cleaninginstitute.org The enzymes involved in these transformations, such as alcohol dehydrogenases and aldehyde dehydrogenases, often exhibit broad substrate specificity, allowing them to act on a range of structurally related compounds. cleaninginstitute.org In some cases, minor metabolic routes may include direct conjugation of the alcohol with glucuronic acid or sulfate (B86663) to facilitate excretion. cleaninginstitute.org

Environmental Interactions and Fate

The environmental behavior of this compound is governed by its physicochemical properties, which dictate its distribution among various environmental compartments and its susceptibility to degradation processes.

Environmental Partitioning and Distribution in Different Compartments

The partitioning of this compound in the environment can be predicted using fugacity models, which rely on key physicochemical properties. These models estimate the distribution of a chemical in a standardized environment consisting of air, water, soil, and sediment. nrel.gov The octanol-water partition coefficient (Log K_ow) is a critical parameter in these models, indicating a substance's tendency to associate with organic matter versus water.

For this compound, the predicted Log K_ow and other relevant properties are presented in the table below.

| Property | Value | Interpretation for Environmental Partitioning |

|---|---|---|

| Molecular Formula | C7H16O | Provides the basis for calculating other properties. |

| Molecular Weight | 116.20 g/mol | Influences volatility and diffusion rates. |

| Boiling Point | 165.8 °C (Predicted) | Indicates moderate volatility. |

| Vapor Pressure | 0.239 mm Hg at 25 °C (Predicted) | Suggests some partitioning to the atmosphere, but less than more volatile compounds. |

| Water Solubility | 1,120 mg/L at 25 °C (Predicted) | Indicates moderate solubility in water. |

| Log K_ow (Octanol-Water Partition Coefficient) | 2.29 (Predicted) | Suggests a moderate tendency to partition from water into organic phases like soil organic carbon and biota. |

| Log K_oc (Organic Carbon-Water Partition Coefficient) | 1.99 (Predicted) | Indicates moderate adsorption to soil and sediment organic matter. |

| Henry's Law Constant | 3.03 x 10^-5 atm-m³/mol at 25 °C (Predicted) | Suggests volatilization from water to air can occur but is not a dominant process. |

Data sourced from US EPA EPI Suite™ predictions.

Based on these properties, if this compound is released into the environment, it will distribute among the air, water, soil, and sediment compartments. Due to its moderate water solubility and Log K_oc, a significant portion released to water would likely remain in the aqueous phase, with some partitioning to sediment. If released to soil, it is expected to have moderate mobility. nih.gov Releases to the air would likely result in some atmospheric transport, with subsequent deposition to soil and water. industrialchemicals.gov.au For C7 alcohols in general, the ultimate environmental compartment is dependent on the route of release. industrialchemicals.gov.au

Biodegradation Pathways in Environmental Systems

Branched-chain alcohols like this compound are generally considered to be biodegradable in the environment. mdpi.com The biodegradation process is primarily carried out by microorganisms, which utilize the alcohol as a source of carbon and energy. The initial step in the aerobic biodegradation of aliphatic alcohols is typically the oxidation of the terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. mdpi.com

For branched-chain alkanes, which are precursors to branched-chain alcohols, degradation can be initiated by alkane hydroxylases. epa.govepa.gov These enzymes, which can be cytochrome P450 monooxygenases or other types of monooxygenases, introduce a hydroxyl group. epa.gov The resulting alcohol is then acted upon by alcohol dehydrogenases and aldehyde dehydrogenases. epa.gov While branching can sometimes slow the rate of degradation compared to linear chains, many microorganisms have evolved to efficiently metabolize these structures. epa.gov The complete degradation of the molecule involves the breakdown of the carbon chain, often through pathways like beta-oxidation, ultimately leading to the formation of carbon dioxide, water, and microbial biomass. researchgate.netcsic.es For instance, the biodegradation of diisoheptyl phthalate (B1215562) results in the formation of isoheptanol, which is then further degraded.

Environmental Risk Assessment Frameworks and Alcohol Categories

Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the European Chemicals Agency (ECHA) have established frameworks for the environmental risk assessment of chemicals, including alcohols. oecd.orgcanada.caoecd.org These frameworks often group similar chemicals into categories to facilitate assessment through a read-across approach. oecd.org

The OECD's Screening Information Data Set (SIDS) program has assessed various alcohol categories, concluding that linear and branched-chain alcohols exhibit similar metabolic and toxicological profiles. oecd.org Specifically, the Oxo Alcohols C9 to C13 Category, which includes branched alcohols, was found to have a low order of toxicity and low potential to bioaccumulate. oecd.org Although this compound is a C7 alcohol, the principles of read-across from these assessments of slightly longer chain branched alcohols suggest a similar low-risk profile.

The table below summarizes how a compound like this compound would likely be considered under these frameworks.

| Assessment Parameter | General Finding for C7 Branched Alcohols | Implication for this compound |

|---|---|---|

| Persistence | Considered readily biodegradable. oecd.orgresearchgate.net | Low persistence in the environment. |

| Bioaccumulation | Low potential for bioaccumulation (Log K_ow < 3). oecd.org | Not expected to significantly bioaccumulate in organisms. |

| Toxicity | Low to moderate acute aquatic toxicity. oecd.orgresearchgate.net | Considered to have a low hazard profile for aquatic organisms. |

| Regulatory Classification | Generally not classified as hazardous to the environment under major frameworks like GHS for long-term effects. lyondellbasell.com | Unlikely to require stringent environmental regulation based on current data for similar substances. |

Advanced Analytical Methodologies for 5 Methyl 1 Hexanol

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 5-Methyl-1-hexanol.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. In the case of this compound, the IR spectrum exhibits characteristic absorption bands that confirm its alcoholic nature. A prominent, broad peak is typically observed in the region of 3400-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.orglibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.orglibretexts.org Another key absorption is the C-O stretching vibration, which appears in the fingerprint region, generally around 1050 cm⁻¹. Additionally, the jagged peaks in the 2900-3000 cm⁻¹ range are characteristic of C-H stretching vibrations in the alkyl portion of the molecule. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3400 - 3300 (broad) |

| Carbonyl (C-O) | Stretching | ~1050 |

| Alkyl (C-H) | Stretching | 2900 - 3000 |

Note: The exact wavenumbers can vary slightly based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR provide unique insights into the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. Key signals include those for the methyl groups, the methylene (B1212753) groups adjacent to the hydroxyl group and along the carbon chain, and the methine proton at the branching point.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are observed for the two methyl carbons (which may be equivalent or non-equivalent depending on the specific isomer and solvent conditions), the four methylene carbons in the chain, and the methine carbon at the branch point. spectrabase.com The carbon attached to the hydroxyl group (C-OH) typically appears in the range of δ 60–65 ppm.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. libretexts.org For this compound, which has a molecular weight of approximately 116.20 g/mol , the mass spectrum reveals a molecular ion peak (M⁺) and a series of fragment ions. nih.gov The fragmentation pattern is characteristic of a primary alcohol and includes the loss of a water molecule (M-18) and various alkyl fragments. libretexts.org Common fragment ions observed in the mass spectrum of this compound include m/z values of 43, 55, and 70. nih.gov The peak at m/z 43 is often the most abundant (base peak). nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Feature | Description | Reference |

| Molecular Weight | 116.20 g/mol | nih.gov |

| Molecular Ion (M⁺) | Present, but can be of low intensity | libretexts.org |

| Key Fragment (m/z) | 43 (often base peak) | nih.gov |

| Other Significant Fragments (m/z) | 55, 70 | nih.gov |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a widely used method for the analysis of volatile compounds like this compound. It is highly effective for determining the purity of a sample and for quantifying the compound in mixtures. The retention time of this compound in a GC system is dependent on the type of column used (polar or non-polar) and the temperature program. nist.gov For instance, on a non-polar HP-5 column, a Kovats retention index of 930 has been reported. nist.gov On a polar DB-Wax column, a higher retention index of 1466 is observed. nist.gov This difference in retention behavior on columns of different polarities can be exploited for effective separation from other components in a mixture.

GC-MS Integration for Complex Sample Analysis

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful analytical tool for the unambiguous identification of this compound in complex samples. nih.govderpharmachemica.com In this technique, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each eluted component. This allows for positive identification by matching both the retention time and the mass spectrum with that of a known standard or a library database. nih.gov The NIST Mass Spectrometry Data Center contains reference spectra for this compound that can be used for this purpose. nih.gov This integrated approach is particularly valuable in the analysis of natural products and environmental samples where this compound may be present as a minor component.

Applications in Extraction and Sample Preparation

This compound has emerged as a valuable, low-toxicity extraction solvent in advanced sample preparation, particularly within the domain of microextraction techniques. analis.com.myukm.my Its properties as a low-density solvent make it a suitable choice for methods like dispersive liquid-liquid microextraction (DLLME), where it facilitates the efficient separation of analytes from complex aqueous matrices. analis.com.my

A significant application of this compound is in the up-and-down shaker-assisted dispersive liquid-liquid microextraction (UDSA-DLLME) method, developed for the determination of organophosphorus pesticides (OPPs) in water samples. publish.csiro.auresearchgate.net In a comparative study evaluating several long-chain alcohols, including 1-hexanol (B41254), 4-methyl-1-pentanol, 1-heptanol, and 1-octanol, this compound was identified as the most effective extraction solvent, yielding higher enrichment factors for the target pesticide analytes. researchgate.net This superior performance led to its selection for the optimized UDSA-DLLME procedure. researchgate.net

The UDSA-DLLME method highlights the efficiency of this compound, requiring only a minute volume of 14 μL for the extraction process. publish.csiro.auresearchgate.net The technique involves rapid injection of the solvent into the aqueous sample, followed by agitation with an up-and-down shaker, which creates a homogeneous emulsion and facilitates the transfer of analytes into the organic phase. publish.csiro.au The entire extraction is completed within 2 minutes. publish.csiro.auresearchgate.net Subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS). publish.csiro.au

Research findings demonstrate the robustness of this method. publish.csiro.auresearchgate.net The procedure showed high extraction efficiency and precision when compared against other emulsification techniques such as vortex-assisted, ultrasound-assisted, and manual-shaking-enhanced ultrasound-assisted methods. publish.csiro.au The analytical performance of the UDSA-DLLME method using this compound for the analysis of 13 organophosphorus pesticides is detailed in the table below.

Table 1: Performance Metrics of UDSA-DLLME using this compound for Pesticide Analysis

| Parameter | Finding | Citations |

|---|---|---|

| Extraction Solvent Volume | 14 µL | publish.csiro.au, researchgate.net |

| Extraction Time | 2 minutes | publish.csiro.au, researchgate.net |

| Linear Range | 0.1–100 µg L⁻¹ | publish.csiro.au, researchgate.net |

| Coefficient of Determination (r²) | > 0.9958 | publish.csiro.au, researchgate.net |

| Limits of Detection (LOD) | 0.040–0.069 µg L⁻¹ | publish.csiro.au, researchgate.net |

| Absolute Recoveries | 34% to 96% | publish.csiro.au, researchgate.net |

| Relative Recoveries (in river, lake, and underground water) | 84% to 115% | publish.csiro.au, researchgate.net |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 1,1,1-trichlorofluoromethan |

| 1-butanol |

| 1-heptanol |

| 1-hexanol |

| 1-octanol |

| 1-pentanol |

| 2-ethyl-1-hexanol |

| 2-methyl-1-butanol |

| 2-methyl-1-propanol |

| 2-phenylethanol |

| 3-methyl-1-butanol |

| 3-methyl-1-pentanol |

| 4-methyl-1-pentanol |

| 4-methyl-1-pentanol |

| This compound |

| geraniol |

| linalool |

| nerol |

Theoretical and Computational Investigations of 5 Methyl 1 Hexanol

Molecular Modeling and Simulation Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of molecules like 5-methyl-1-hexanol. These computational methods, such as Density Functional Theory (DFT), provide insights into molecular geometries, energy levels, and electronic properties that govern chemical behavior.

For instance, DFT calculations can be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in three-dimensional space. These calculations can also predict various electronic properties. While specific studies focusing exclusively on this compound are not abundant in the provided results, the principles are well-established. For a series of related alcohols, DFT functionals like B3LYP and B97-D3, combined with the SMD implicit solvent model, have shown the best linear correlation with experimental lipophilicity (logP) values. researchgate.net This demonstrates the power of quantum chemical methods in predicting key physicochemical properties.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), is crucial for understanding reactivity. The hydroxyl (-OH) group in this compound is a key feature, influencing its polarity and hydrogen bonding capabilities. Quantum chemical calculations can quantify the partial charges on the oxygen and hydrogen atoms of the hydroxyl group, as well as on the carbon atoms of the alkyl chain. This information helps in predicting how this compound will interact with other molecules and its reactivity in chemical reactions such as oxidation or esterification. libretexts.org

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations offer a powerful lens to examine the complex world of intermolecular interactions and the dynamic behavior of this compound in the liquid state. nih.govacs.org These simulations model the movement of every atom in a system over time, based on a given force field, providing a detailed picture of how molecules interact and move.

In alcohols, the dominant intermolecular force is hydrogen bonding, where the hydroxyl group of one molecule interacts with the hydroxyl group of another. nih.govacs.org MD simulations can reveal the extent and nature of this hydrogen-bonding network in liquid this compound. This includes the average number of hydrogen bonds per molecule, the lifetime of these bonds, and the formation of supramolecular structures or clusters. nih.govacs.org The branched structure of this compound, with its methyl group at the 5-position, can introduce steric hindrance that influences the packing of molecules and the structure of these hydrogen-bonded networks compared to its linear isomer, 1-hexanol (B41254).

Furthermore, MD simulations can elucidate the dynamics of the system. This includes translational motion (how molecules move through the liquid) and rotational motion (how they tumble and reorient). These dynamics are closely linked to macroscopic properties like viscosity and diffusion coefficients. Studies on mixtures containing related alcohols have used MD simulations to understand how factors like alkyl chain length affect molecular interactions. bohrium.comresearchgate.net For example, it has been observed that increasing the alcohol chain length can reinforce the strength of intermolecular forces in certain binary mixtures. bohrium.com While direct MD studies on pure this compound were not detailed in the search results, the methodologies are applicable and would provide significant insight into its liquid-state behavior.

Conformational Analysis

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The flexibility of the hexyl chain, combined with the methyl branch, gives rise to a multitude of possible conformers, each with a specific energy.

The relative energies of these conformers determine their population at a given temperature. The most stable conformers (those with the lowest energy) will be the most populated. Computational methods, particularly quantum chemical calculations, are essential for performing a thorough conformational analysis. By systematically rotating the dihedral angles of the molecule's backbone and calculating the corresponding energy, a potential energy surface can be mapped out.

Key factors influencing the stability of different conformers include:

Steric Hindrance: Interactions between bulky groups, such as the methyl group and other parts of the chain, can raise the energy of a conformer.

Torsional Strain: Strain arising from eclipsing interactions between atoms or groups on adjacent carbons.

Intramolecular Hydrogen Bonding: In some conformers, the hydroxyl group might be able to form a weak hydrogen bond with another part of the molecule, which would stabilize that conformation.

While a specific conformational analysis study for this compound is not provided, the principles are a fundamental aspect of understanding its molecular structure and how its shape influences its physical and chemical properties. The branched structure of this compound is expected to alter its conformational flexibility when compared to linear alcohol analogs.

Structure-Activity Relationship (SAR) Modeling

Predictive Models for Biological Activity (e.g., odor prediction using Self-Organizing Maps)

Structure-Activity Relationship (SAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. researchgate.net In the case of this compound, one of its notable biological activities is its odor. Predictive models have been developed to understand and predict the odor characteristics of aliphatic alcohols based on their molecular structures.

One such approach involves the use of Self-Organizing Maps (SOM), a type of neural network, combined with fuzzy set theory. edpsciences.org This method takes a set of molecules with known odors and represents them in a high-dimensional space defined by various molecular descriptors. The SOM then projects this complex data onto a two-dimensional map, grouping compounds with similar properties. edpsciences.org

In a study involving 114 olfactory compounds, this compound was included in the dataset. edpsciences.orgresearchgate.net This analysis predicted a fruity odor for this compound. chemicalbook.comscientificlabs.co.uk The model uses fuzzy rules to delineate zones on the map that correspond to different odor characteristics, such as "fruity," "ethereal," or "camphoraceous." edpsciences.orgresearchgate.net For this compound, the analysis assigned a value of 4 for the fruity characteristic, and 0 for both ethereal and camphoraceous notes (on a scale where higher numbers indicate a stronger characteristic). researchgate.net This hybrid system of SOM and Fuzzy Partition demonstrates the ability to model the complex nature of olfaction and predict the odor of compounds like this compound from their molecular structure. researchgate.net

Table 1: Odor Profile Data for Selected Alcohols from Fuzzy Partition and SOM Analysis researchgate.net

| Compound | Fruity | Ethereal | Camphoraceous |

| 1-Butanol | 4 | 0 | 0 |

| 1-Pentanol | 4 | 1 | 0 |

| 1-Hexanol | 4 | 1 | 0 |

| This compound | 4 | 0 | 0 |

| 2-Pentanol | 4 | 1 | 0 |

| 2-Heptanol | 4 | 0 | 0 |

Estimation of Reaction Rate Constants (e.g., for related alcohols with reactive species)

Estimating the reaction rate constants of this compound with various reactive species is crucial for understanding its chemical fate, for example, in atmospheric or biological systems. While direct experimental data for this compound may be scarce, rate constants can be estimated using Structure-Activity Relationships (SARs).

SARs for reaction kinetics are based on the principle that the reactivity of a molecule is determined by its structure. By analyzing the known rate constants for a series of related compounds, it is possible to develop a model that can predict the rate constant for a new compound. For alcohols, key reactions include oxidation and reactions with radicals like the hydroxyl radical (•OH), which is a primary oxidant in the atmosphere. libretexts.org

For example, the rate constant for the vapor-phase reaction of 1-hexanol with •OH has been determined to be 1.24 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov This value can serve as a baseline for estimating the rate constant for this compound. The presence of a tertiary C-H bond in this compound (at the 5-position) would likely increase its reactivity towards H-atom abstraction compared to the secondary C-H bonds in 1-hexanol. SARs for radical reactions often assign partial rate constants for different types of C-H bonds (primary, secondary, tertiary).

Similarly, SARs can be developed for other reactions. For instance, the reactivity of alcohols in dehydration reactions to form alkenes is known to follow the order 3° > 2° > 1°. libretexts.org While this compound is a primary alcohol, the branching in its structure might influence the stability of potential carbocation intermediates in certain reaction mechanisms. Although specific SAR-derived rate constants for this compound are not available in the provided search results, the methodology is a standard and valuable tool in chemical kinetics. copernicus.org

Thermodynamic and Transport Property Modeling

The theoretical and computational investigation of this compound involves the modeling of its thermodynamic and transport properties to predict its behavior under various conditions of temperature and pressure. These models are crucial for the design of chemical processes, development of new products, and for understanding intermolecular interactions.

Research Findings

A significant body of critically evaluated thermophysical property data for this compound is available through resources like the NIST/TRC Web Thermo Tables. nist.gov This data includes properties such as density, viscosity, thermal conductivity, heat capacity, vapor pressure, and enthalpy of vaporization, often presented as a function of temperature. nist.gov For instance, data for the density and viscosity of the liquid phase in equilibrium with the gas is available over a broad temperature range. nist.gov

Modeling efforts often focus on describing these properties using various equations of state and correlation models. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is one such model that has been applied to systems containing alcohols. bohrium.comresearchgate.nettandfonline.com The PC-SAFT model is capable of accurately representing experimental density data for mixtures containing alkanols. researchgate.net For example, in studies of mixtures of 5-methyl furfural (B47365) and 1-alkanols (including 1-hexanol, a structural isomer of this compound), the PC-SAFT equation of state effectively modeled the density. researchgate.netresearchgate.net

The behavior of this compound in mixtures is a key area of research, providing insight into its molecular interactions. Studies on binary mixtures with components like N-Ethylethanamine, methyl caprate, and 2-methylfuran (B129897) have been conducted. bohrium.comacs.orgresearchgate.net In these mixtures, thermodynamic excess properties, such as excess molar volume and viscosity deviation, are calculated from experimental density and viscosity data. bohrium.comresearchgate.net These excess properties are often correlated using polynomial equations like the Redlich-Kister model. researchgate.netresearchgate.netmdpi.com Negative deviations in excess molar volume and viscosity are commonly observed in alcohol mixtures, which can be attributed to factors like hydrogen bond formation and dipole-dipole interactions. bohrium.commdpi.com

Investigations into the heat capacities of long-chain alcohols, including isomers of heptanol, have also been performed. researchgate.net These experimental heat capacity data are typically correlated as a function of temperature, providing essential information for calculating other thermodynamic functions. researchgate.net

Data Tables

The following tables present selected thermodynamic and transport property data for this compound based on critically evaluated data.

Table 1: Density of Liquid this compound

This table shows the density of liquid this compound at various temperatures while in equilibrium with its gas phase.

| Temperature (K) | Density (g/mL) |

|---|---|

| 298.15 | 0.823 chemicalbook.com |

| 300 | 0.8143 |

| 320 | 0.8003 |

| 340 | 0.7861 |

| 360 | 0.7717 |

Data sourced from NIST/TRC Web Thermo Tables and ChemicalBook, with specific data points calculated based on available models where direct experimental values are not listed. nist.govchemicalbook.com

Table 2: Viscosity of Liquid this compound

This table displays the dynamic viscosity of liquid this compound across a range of temperatures.

| Temperature (K) | Viscosity (mPa·s) |

|---|---|

| 270 | 12.3 |

| 280 | 8.33 |

| 300 | 4.34 |

| 320 | 2.57 |

| 340 | 1.66 |

Data sourced from critically evaluated data in the NIST/TRC Web Thermo Tables. nist.gov

Table 3: Heat Capacity of Liquid this compound at Saturation Pressure

This table presents the isobaric heat capacity of liquid this compound at different temperatures.

| Temperature (K) | Heat Capacity (J/mol·K) |

|---|---|

| 250 | 232.8 |

| 300 | 261.2 |

| 350 | 292.0 |

| 400 | 325.3 |

| 450 | 361.0 |

Data sourced from critically evaluated data in the NIST/TRC Web Thermo Tables. nist.gov

Conclusion and Future Research Directions

Summary of Current Research Frontiers

The current research landscape for 5-Methyl-1-hexanol is multifaceted, touching upon its natural occurrence, synthesis, and potential applications. It is recognized as a volatile organic compound (VOC) found in various natural sources, including the fruiting body of Tuber melanosporum and the leaves of Alstonia boonei. chemicalbook.com Additionally, it has been identified in certain foods like 'Hayward' and 'Hort16A' kiwifruit. chemicalbook.com

A significant area of investigation involves its role as a metabolite. For instance, it has been detected in studies of the volatile metabolome of Clostridioides difficile. frontiersin.org In the context of biofuels, research has demonstrated the biosynthesis of this compound, among other higher-chain alcohols, in recombinant Escherichia coli. nih.gov This positions the compound as a potential, albeit currently low-yield, biofuel alternative. nih.govcore.ac.uk

Furthermore, this compound is utilized as an intermediate in chemical synthesis. chemicalbook.comcymitquimica.com Notably, it serves as a precursor in the synthesis of flavolipids, which are being explored for their potential antitumor properties. chemicalbook.com Its structural isomer, 5-methyl-2-hexanol, is a model system for studying the dynamics of glass-forming liquids and hydrogen bonding. evitachem.com

Identification of Knowledge Gaps

Despite the ongoing research, several knowledge gaps persist. A primary challenge is the efficient and scalable synthesis of this compound and its precursors. The industrial-scale production is currently hampered by the need for optimized catalysts and more cost-effective reagents.

While its presence in various natural sources is documented, the precise biosynthetic pathways and the full extent of its biological functions in these organisms remain largely unexplored. For example, its specific roles in the metabolism of bacteria like Clostridioides difficile are not fully understood. frontiersin.org

In the realm of biofuels, a significant hurdle is the low production yield. nih.gov Further research is necessary to enhance the metabolic pathways in microorganisms to make the production of this compound and similar alcohols economically viable alternatives to fossil fuels. nih.gov The properties of these alcohols as fuel molecules also require more thorough assessment. nih.gov

The toxicological profile of this compound is not extensively detailed in publicly available literature. While some sources provide GHS hazard classifications, comprehensive studies on its long-term effects and environmental impact are lacking. nih.gov For instance, its potential for bioaccumulation in aquatic environments has been noted for structurally similar compounds, but specific data for this compound is sparse. evenlodecatchment.org.uk

Promising Avenues for Future Investigations